molecular formula C8H3BrF4O3 B2804916 6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid CAS No. 524674-71-3

6-bromo-2-fluoro-3-(trifluoromethoxy)benzoic Acid

Cat. No. B2804916
Key on ui cas rn: 524674-71-3
M. Wt: 303.007
InChI Key: PMHZGWJIYADKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06677479B2

Procedure details

2-Bromo-6-fluoro-5-trifluoromethylbenzoic acid 50 mmol of 4-bromo-2-fluoro-1-trifluoromethoxybenzene [105529-58-6] are added at −75° C. to a solution of 52.5 mmol of diisopropylamine and 52.5 mmol of n-butyllithium (1.6 M solution in n-hexane) in 100 ml of dry tetrahydrofuran. The reaction mixture is left at this temperature for 2 h and then added to dry ice. Hydrolysis is effected using water, acidification with hydrochloric acid and extraction with tert-butyl methylether. The combined organic extracts are washed with saturated sodium chloride solution and dried over sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by recrystallization from n-heptane. 2-Bromo-6-fluoro-5-trifluoromethoxybenzoic acid is obtained in the form of colorless crystals. Melting point: 112° C. 1H NMR (300 MHz, DMSO-d6/TMS): δ=7.67 and 7.71 (overlapping multiplets, 2H)—19F NMR (282.4 MHz, 1H broadband decoupled, DMSO-d6/CFCl3): δ=−57.6 (d, 5J(FF)=5 Hz, OCF3), 129.0 (q, 5J(FF)=5 Hz, CF).
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52.5 mmol
Type
reactant
Reaction Step One
Quantity
52.5 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8](C(F)(F)F)=[C:7]([F:15])[C:3]=1[C:4]([OH:6])=[O:5].BrC1C=CC([O:23][C:24]([F:27])([F:26])[F:25])=C(F)C=1.C(NC(C)C)(C)C.C([Li])CCC.C(=O)=O>O1CCCC1.O>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([O:23][C:24]([F:27])([F:26])[F:25])=[C:7]([F:15])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
BrC1=C(C(=O)O)C(=C(C=C1)C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC(F)(F)F)F
Name
Quantity
52.5 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
52.5 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrolysis
EXTRACTION
Type
EXTRACTION
Details
with hydrochloric acid and extraction with tert-butyl methylether
WASH
Type
WASH
Details
The combined organic extracts are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product is purified by recrystallization from n-heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C(=C(C=C1)OC(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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